2-Dibromomethyl-5-nitrophenylboronic acid, pinacol ester
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Overview
Description
2-Dibromomethyl-5-nitrophenylboronic acid, pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its ability to form carbon-carbon bonds under mild conditions, making it a versatile reagent in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dibromomethyl-5-nitrophenylboronic acid, pinacol ester typically involves the reaction of 2-Dibromomethyl-5-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for the efficient synthesis of boronic esters.
Chemical Reactions Analysis
Types of Reactions
2-Dibromomethyl-5-nitrophenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid or alcohol.
Hydrolysis: In aqueous conditions, the ester can hydrolyze to form the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Acidic or Basic Conditions: For hydrolysis reactions.
Major Products Formed
Biaryl Compounds: From Suzuki–Miyaura coupling.
Boronic Acids or Alcohols: From oxidation.
Boronic Acids: From hydrolysis.
Scientific Research Applications
2-Dibromomethyl-5-nitrophenylboronic acid, pinacol ester is used in various scientific research applications, including:
Organic Synthesis: As a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of pharmaceuticals and drug delivery systems.
Material Science: In the synthesis of polymers and advanced materials.
Biological Research: As a tool for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The primary mechanism of action for 2-Dibromomethyl-5-nitrophenylboronic acid, pinacol ester in Suzuki–Miyaura coupling involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets include aryl or vinyl halides, and the pathways involve the formation of a palladium complex intermediate.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid, Pinacol Ester
- 4-Methoxyphenylboronic Acid, Pinacol Ester
- 2-Bromophenylboronic Acid, Pinacol Ester
Uniqueness
2-Dibromomethyl-5-nitrophenylboronic acid, pinacol ester is unique due to its dibromomethyl and nitro substituents, which provide distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in specific synthetic applications.
Properties
IUPAC Name |
2-[2-(dibromomethyl)-5-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBr2NO4/c1-12(2)13(3,4)21-14(20-12)10-7-8(17(18)19)5-6-9(10)11(15)16/h5-7,11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLMJCWSGOOACM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])C(Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBr2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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